5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound “5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrazolyl group, a methylphenyl group, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxyphenyl and methylphenyl groups are likely to contribute to the overall hydrophobicity of the molecule, while the oxadiazole ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The methoxy group could potentially undergo demethylation under acidic conditions, while the oxadiazole ring might be susceptible to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxyphenyl and methylphenyl groups would likely make the compound relatively nonpolar and hydrophobic .Scientific Research Applications
- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that this compound displays potent antileishmanial activity against Leishmania aethiopica clinical isolates . It outperformed standard drugs like miltefosine and amphotericin B deoxycholate, making it a promising candidate for leishmaniasis treatment.
- Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. The synthesized pyrazole derivatives demonstrated significant in vivo antimalarial activity against Plasmodium berghei-infected mice . Compounds 14 and 15 exhibited substantial suppression, highlighting their potential as antimalarial agents.
- Molecular docking studies revealed that compound 13 interacts favorably with Lm-PTR1, a protein associated with Leishmania survival . This interaction likely contributes to its superior antileishmanial activity. Understanding these interactions aids drug design.
Antileishmanial Activity
Antimalarial Potential
Molecular Docking Insights
Future Directions
properties
IUPAC Name |
5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-4-3-5-14(10-12)18-20-19(25-23-18)17-11-16(21-22-17)13-6-8-15(24-2)9-7-13/h3-11H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPXXHOIIJVAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
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